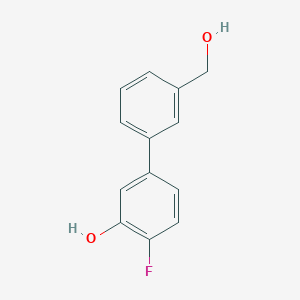
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, is a compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and has a melting point of 160-162 °C. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis and reaction studies. This compound has been studied extensively in recent years and has been found to have many interesting biochemical and physiological effects.
Scientific Research Applications
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been used in the study of enzyme reactions, as a substrate for enzymes, and as a reagent for the synthesis of other compounds. Additionally, it has been used in the study of DNA and RNA, as well as in the study of the structure and function of proteins.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. Additionally, it is thought to act as an antioxidant, scavenging free radicals and preventing the formation of reactive oxygen species.
Biochemical and Physiological Effects
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has been found to have a variety of biochemical and physiological effects. In laboratory studies, the compound has been found to have a wide range of anti-inflammatory and anti-bacterial effects. Additionally, it has been found to have anti-oxidant and anti-cancer properties. It has also been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and has a low toxicity. However, the compound is also relatively expensive and can be difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%. One potential application is in the development of new drugs and treatments for a variety of diseases. Additionally, the compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, the compound could be used in the development of new analytical techniques, such as mass spectrometry.
Synthesis Methods
2-Fluoro-5-(4-hydroxymethylphenyl)phenol, 95%, can be synthesized using a variety of methods. One of the most common methods is the one-pot synthesis of the compound from the starting materials 4-hydroxymethylphenol and fluorobenzene. This method involves the reaction of the two starting materials in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at room temperature and the resulting product is a white crystalline solid.
properties
IUPAC Name |
2-fluoro-5-[4-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITXAJDXFUNBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684146 |
Source


|
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261949-91-0 |
Source


|
| Record name | 4-Fluoro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














